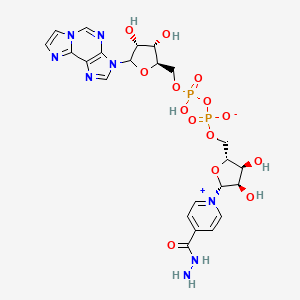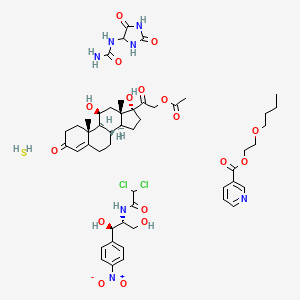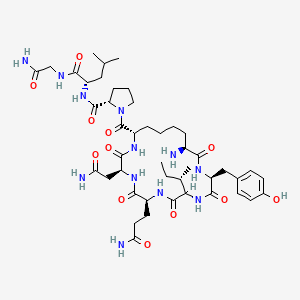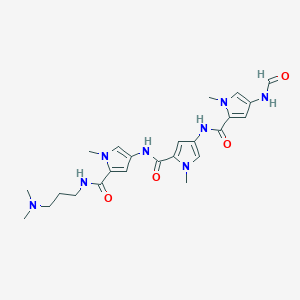
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Overview
Description
“(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid”, also known as (S)-Carprofen, is an enantiomer of carprofen . It’s a compound with the molecular formula C15H12ClNO2 .
Molecular Structure Analysis
The molecular weight of this compound is 273.71 g/mol . The IUPAC name is (2 S )-2- (6-chloro-9 H -carbazol-2-yl)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Some computed properties of this compound include a XLogP3 of 4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 273.0556563 g/mol .Scientific Research Applications
Medicine: Pain Management and Anti-Inflammatory Applications
(S)-Carprofen: is widely used in medicine for its analgesic and anti-inflammatory properties. It is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation and pain . In clinical settings, (S)-Carprofen is utilized to manage postoperative pain, osteoarthritis, and other chronic pain conditions.
Veterinary Science: Animal Health and Welfare
In veterinary medicine, (S)-Carprofen is commonly prescribed to alleviate inflammation and pain in animals, especially dogs and cats. It is effective in treating acute and chronic musculoskeletal disorders, reducing post-surgical pain, and improving the quality of life for animals with degenerative joint diseases . Its use underscores the importance of animal welfare in veterinary practices.
Pharmacology Research: Drug Development and Safety Testing
Research in pharmacology utilizes (S)-Carprofen to explore new therapeutic targets and understand the drug’s mechanism of action. Studies often focus on its pharmacokinetics, safety profile, and potential drug interactions to develop safer and more effective analgesic agents for both human and veterinary use .
Analytical Chemistry: Method Development and Validation
(S)-Carprofen: serves as a model compound in analytical chemistry for developing and validating new analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are refined using (S)-Carprofen to ensure precision and accuracy in the quantification of pharmaceuticals .
Environmental Science: Ecotoxicology and Waste Management
The environmental impact of (S)-Carprofen is studied within ecotoxicology to assess its persistence, bioaccumulation, and potential effects on wildlife and ecosystems. Research also focuses on developing methods for the removal of (S)-Carprofen from wastewater to prevent environmental contamination .
Industrial Applications: Chemical Synthesis and Material Science
While not a direct application, (S)-Carprofen ’s synthesis and processing involve industrial chemical techniques that contribute to material science research. Understanding its chemical properties aids in the development of novel synthetic pathways and the optimization of industrial-scale production processes .
Nanotechnology: Drug Delivery Systems
(S)-Carprofen: is being explored in the field of nanotechnology for its incorporation into advanced drug delivery systems. Nanoparticles and nanocarriers are designed to enhance the bioavailability and targeted delivery of (S)-Carprofen, potentially opening new avenues for treatment modalities .
Biotechnology: Biomarker and Diagnostic Tool Development
In biotechnology, (S)-Carprofen is investigated as a potential biomarker for certain diseases and as a tool in the development of diagnostic assays. Its presence and concentration in biological samples can provide insights into disease states and the efficacy of therapeutic interventions .
Mechanism of Action
- Role : COX is essential for the synthesis of prostaglandins via the arachidonic acid pathway . Prostaglandins play a crucial role in inflammation, pain, and fever responses .
- By blocking COX, it reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation .
- Downstream effects involve reduced prostaglandin levels, leading to diminished inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349877 | |
| Record name | (+)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
CAS RN |
52263-84-0 | |
| Record name | (+)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















